1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)
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Overview
Description
1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) is a chemical compound with a complex structure that includes a hexanol backbone, a phenylmethoxy group, and a 4-methylbenzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) typically involves the esterification of 1-Hexanol, 6-(phenylmethoxy)- with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexanol, 6-(phenylmethoxy)-, 4-methylbenzenesulfonate
- 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-chlorobenzenesulfonate)
Uniqueness
1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;6-phenylmethoxyhexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2.C7H8O3S/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8-9,14H,1-2,6-7,10-12H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHRJSHKGRKFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90767635 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--6-(benzyloxy)hexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90767635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126519-80-0 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--6-(benzyloxy)hexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90767635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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